molecular formula C2H5N9O B1655717 [2-(Tetrazol-5-ylideneamino)hydrazinyl]urea CAS No. 41183-70-4

[2-(Tetrazol-5-ylideneamino)hydrazinyl]urea

Cat. No.: B1655717
CAS No.: 41183-70-4
M. Wt: 171.12
InChI Key: GMXJSAGJESBPAQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of tetrazole derivatives, such as “[2-(Tetrazol-5-ylideneamino)hydrazinyl]urea”, often involves the heterocyclization reaction of primary amines, orthoesters, and azides . A relatively simple method was proposed in the early 1970s that enabled the synthesis of tetrazole, its 1-mono and 1,5-disubstituted derivatives by a three-component heterocyclization reaction of primary amines or their salts with orthoesters and sodium azide in acetic acid medium .


Molecular Structure Analysis

Tetrazoles are synthetic or man-made organic heterocyclic compounds that consist of a doubly unsaturated five-membered aromatic ring with four nitrogen, one carbon, and two hydrogen atoms . The parent heterocycle CH2N4 can exist as three tautomers, 1H-tetrazole, 2H-tetrazole, and 5H-tetrazole; the first two possess six π electrons and thus are aromatic, while the 5H tautomer is nonaromatic .


Chemical Reactions Analysis

Tetrazoles exhibit both electron-donating and electron-withdrawing properties due to the nitrogen-rich conjugated structure . They have specific thermochemical properties and exhibit multiple reactivity . The main product of their thermal decomposition is nitrogen, which motivates the interest toward tetrazoles as “green” energetic materials .


Physical and Chemical Properties Analysis

Tetrazoles possess a unique combination of properties – significant thermal stability along with high positive values of the enthalpy of formation and the highest nitrogen content among organic compounds . Due to these properties, tetrazoles are considered as components of highly effective propellants, explosives, pyrotechnics, as well as gas generating compositions .

Future Directions

The current progress in the design of new energetic materials is largely associated with synthetic studies of tetrazole and its derivatives . The nature of the tetrazole ring provides possibilities for its existence not only in the form of a neutral molecule, but as anionic and cationic derivatives . This opens pathways for the rational design of polyfunctional materials on the basis of tetrazoles, including energetic materials that exist as ionic liquids .

Properties

IUPAC Name

[(2E)-2-(2H-tetrazol-5-ylimino)hydrazinyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5N9O/c3-1(12)4-8-9-5-2-6-10-11-7-2/h(H3,3,4,9,12)(H2,5,6,7,8,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMXJSAGJESBPAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NNN=N1)N=NNNC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1(=NNN=N1)/N=N/NNC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5N9O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20421354
Record name [2-(tetrazol-5-ylideneamino)hydrazinyl]urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20421354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41183-70-4
Record name NSC73056
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73056
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name [2-(tetrazol-5-ylideneamino)hydrazinyl]urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20421354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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